molecular formula C15H11NOS B14197997 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile CAS No. 918340-99-5

4-[2-(Benzenesulfinyl)ethenyl]benzonitrile

Cat. No.: B14197997
CAS No.: 918340-99-5
M. Wt: 253.32 g/mol
InChI Key: QOUPOADLZBLQER-UHFFFAOYSA-N
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Description

4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is an organic compound with the molecular formula C15H11NOS It is a derivative of benzonitrile, featuring a benzenesulfinyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile typically involves the reaction of benzonitrile with a sulfinylating agent under controlled conditions. One common method includes the use of benzenesulfinyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzenesulfinyl)ethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; performed in an inert solvent like tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

    Oxidation: 4-[2-(Benzenesulfonyl)ethenyl]benzonitrile

    Reduction: 4-[2-(Benzenesulfinyl)ethenyl]benzylamine

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-[2-(Benzenesulfinyl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler analog without the sulfinyl and ethenyl groups.

    4-Ethynylbenzonitrile: Contains an ethynyl group instead of an ethenyl linkage.

    4-[2-(Benzenesulfonyl)ethenyl]benzonitrile: An oxidized form with a sulfonyl group.

Uniqueness

4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is unique due to the presence of both the sulfinyl group and the ethenyl linkage, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

918340-99-5

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

4-[2-(benzenesulfinyl)ethenyl]benzonitrile

InChI

InChI=1S/C15H11NOS/c16-12-14-8-6-13(7-9-14)10-11-18(17)15-4-2-1-3-5-15/h1-11H

InChI Key

QOUPOADLZBLQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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